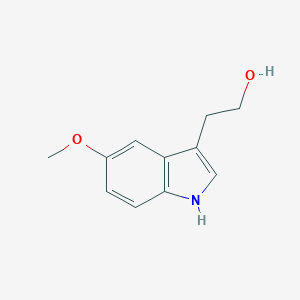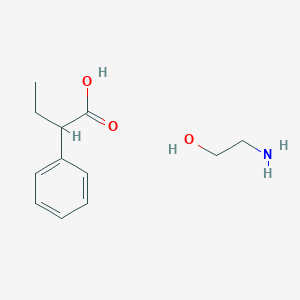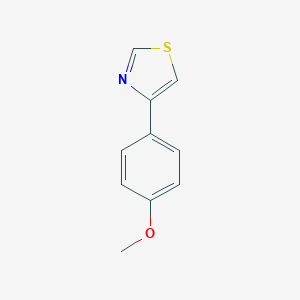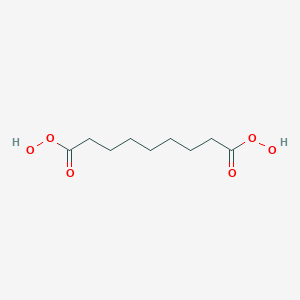
5-Methoxytryptophol
Overview
Description
Diethylaminoethoxyethanol: 2-[2-(Diethylamino)ethoxy]ethanol ) is an organic compound with the molecular formula C8H19NO2. It exists as a liquid at room temperature and exhibits interesting properties due to its polyfunctional nature. Specifically, it contains a tertiary amine, an ether group, and a hydroxyl functionality. Like other organic amines, it acts as a weak base .
Mechanism of Action
Target of Action
5-Methoxytryptophol is a natural indole present in the pineal gland . It is synthesized from serotonin , indicating that its primary targets could be serotonin receptors or other components of the serotonin signaling pathway.
Mode of Action
It is known to be biologically active and exhibits a circadian pattern synchronized with the day-night cycle . This suggests that it may interact with its targets to modulate circadian rhythms.
Biochemical Pathways
This compound is synthesized from serotonin This suggests that it is involved in the serotonin metabolic pathway
Result of Action
This compound is known to be biologically active and plays a role in regulating circadian rhythms . This suggests that its action at the molecular and cellular level contributes to the synchronization of biological processes with the day-night cycle.
Action Environment
The action of this compound is likely influenced by environmental factors such as light and dark cycles, which are known to affect the function of the pineal gland where this compound is synthesized . Other factors, such as diet and stress, could also potentially influence its action, efficacy, and stability, although more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
5-Methoxytryptophol is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It interacts with various enzymes and proteins, playing a role in biochemical reactions .
Cellular Effects
This compound has been shown to have anti-inflammatory properties . It protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Daily rhythms in pineal methoxyindole metabolism have been described in rodents and humans. The levels of this compound are coincident with serotonin levels in rodents’ pineal and are at their highest during the daylight hours .
Metabolic Pathways
This compound is involved in the metabolic pathway that starts with L-tryptophan and involves the enzymes tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .
Preparation Methods
Synthetic Routes::
- Diethylaminoethoxyethanol can be synthesized through alkoxylation of ethanolamine with diethyl sulfate or diethyl chloride. The reaction proceeds as follows:
Alkoxylation Reaction: HOCH2CH2NH2+(C2H5O)2SO4→HOCH2CH2N(C2H5)2CH2CH2OH
Base-Catalyzed Reaction: Ethanolamine reacts with diethyl sulfate in the presence of a base (such as sodium hydroxide) to yield diethylaminoethoxyethanol.
Industrial Production:: Industrial-scale production methods typically involve the alkoxylation process using diethyl sulfate or diethyl chloride.
Chemical Reactions Analysis
Diethylaminoethoxyethanol undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the compound leads to the formation of diethylaminoethanol.
Substitution: The hydroxyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents.
Major products:
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Diethylaminoethanol.
Scientific Research Applications
Diethylaminoethoxyethanol finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: May serve as a building block for designing bioactive compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Employed in the production of specialty chemicals.
Comparison with Similar Compounds
Diethylaminoethoxyethanol stands out due to its unique combination of amine, ether, and hydroxyl groups. Similar compounds include:
- Other alkoxyethanols with varying substituents.
2-(2-Dimethylaminoethoxy)ethanol: A related compound with a dimethylamino group instead of diethylamino .
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKTGDEPLRFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221394 | |
| Record name | Methoxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
712-09-4 | |
| Record name | 5-Methoxytryptophol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-methoxytryptophol synthesized in the pineal gland?
A1: 5-ML is synthesized from serotonin through a two-step enzymatic pathway. Initially, serotonin is converted to 5-hydroxytryptophol by the enzyme alcohol dehydrogenase. Subsequently, hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to form 5-ML [, ].
Q2: Does the synthesis of 5-ML exhibit diurnal variation?
A2: Yes, 5-ML synthesis in the pineal gland follows a rhythmic pattern synchronized with the light-dark cycle, showing significant increases during daylight hours in various vertebrate species []. This rhythm is influenced by the prevailing photoperiod, demonstrating an inverse relationship with melatonin concentrations [].
Q3: Is the pineal gland the sole source of 5-ML?
A3: While the pineal gland is a primary source, research suggests that 5-ML can also be metabolized within the eye from melatonin []. This local metabolism suggests a potential neuromodulatory role for retinal 5-ML.
Q4: What is the role of 5-ML in the circadian system?
A4: 5-ML exhibits a distinct diurnal rhythm, with peak concentrations observed during the light phase, contrasting with the nocturnal peak of melatonin []. This inverse relationship suggests a potential role in regulating circadian rhythms, potentially opposing or complementing the actions of melatonin.
Q5: How does 5-ML interact with its target receptors?
A5: The precise mechanisms of 5-ML action remain to be fully elucidated. While it exhibits relatively low affinity for melatonin receptors compared to melatonin itself, some studies suggest that it might interact with these receptors, particularly at higher concentrations [, ]. Additionally, 5-ML might exert its effects through alternative signaling pathways yet to be identified.
Q6: Does 5-ML affect the immune system?
A6: Preliminary evidence suggests that 5-ML might possess immunomodulatory properties. A study in healthy volunteers showed that 5-ML administration influenced cytokine levels, increasing IL-2 (an immunostimulatory cytokine) and decreasing IL-6 (a suppressive cytokine) []. These findings warrant further investigation into 5-ML’s potential role in modulating immune responses.
Q7: What are the potential therapeutic benefits of 5-ML?
A7: While research on the therapeutic applications of 5-ML is still in its early stages, several promising avenues are being explored. Studies suggest potential benefits in areas such as immunomodulation, antitumor activity, and antioxidant defense [, ].
Q8: How does 5-ML exhibit antioxidant activity?
A8: In vitro studies demonstrate that 5-ML acts as a potent electron donor and radical scavenger []. It effectively inhibits the formation of and catalyzes the reduction of radical cations. This antioxidant capacity might contribute to its potential protective effects against oxidative stress.
Q9: Has 5-ML been investigated for its antitumor properties?
A9: Preclinical studies have explored the potential antitumor effects of 5-ML. For instance, a preliminary phase II clinical trial investigated the efficacy of low-dose IL-2 in combination with melatonin and 5-ML in patients with advanced solid tumors []. While preliminary, the results suggested potential therapeutic benefits, warranting further clinical investigation.
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C11H13NO2, and its molecular weight is 191.23 g/mol.
Q11: What analytical methods are employed to quantify 5-ML?
A11: Several analytical methods have been developed for the quantification of 5-ML, including gas chromatography-mass spectrometry (GC-MS) [, , ] and high-performance liquid chromatography (HPLC) with various detection methods such as electrochemical detection [] and fluorescence detection []. More recently, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed for the simultaneous determination of multiple indoles, including 5-ML, in complex matrices like sparkling wines [].
Q12: Are there specific challenges in measuring 5-ML in biological samples?
A12: Quantifying 5-ML in biological samples, particularly plasma, presents challenges due to its low circulating concentrations. Early attempts to measure pineal indoles were hampered by the potential for cross-measuring extraneous compounds []. The development of highly sensitive and specific assays, like GC-MS and radioimmunoassay, has been crucial in overcoming these limitations and facilitating accurate 5-ML quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)
![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)


![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)







